N-benzyl-3-chloropyridin-4-amine
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Overview
Description
N-benzyl-3-chloropyridin-4-amine: is an organic compound with the molecular formula C12H11ClN2 It is a derivative of pyridine, where the pyridine ring is substituted with a benzyl group at the nitrogen atom and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One of the common methods to synthesize N-benzyl-3-chloropyridin-4-amine involves the Suzuki-Miyaura coupling reaction.
N-Benzylation: Another method involves the N-benzylation of 3-chloropyridin-4-amine using benzyl halides under basic conditions.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-benzyl-3-chloropyridin-4-amine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: N-benzyl-3-chloropyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-benzyl-3-chloropyridin-4-amine involves its interaction with specific molecular targets. The benzyl group and the chlorine atom play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors by either activating or inhibiting their functions .
Comparison with Similar Compounds
N-benzyl-4-chloropyridin-3-amine: This compound is similar in structure but has the chlorine atom at a different position on the pyridine ring.
3-chloropyridin-4-amine: Lacks the benzyl group, making it less hydrophobic and altering its reactivity.
N-benzylpyridin-4-amine: Does not have the chlorine atom, which affects its chemical properties and reactivity.
Uniqueness: N-benzyl-3-chloropyridin-4-amine is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H11ClN2 |
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Molecular Weight |
218.68 g/mol |
IUPAC Name |
N-benzyl-3-chloropyridin-4-amine |
InChI |
InChI=1S/C12H11ClN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |
InChI Key |
IOLZPDKLYGBZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)Cl |
Origin of Product |
United States |
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